molecular formula C13H20N4O4 B6233052 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid CAS No. 2639416-93-4

2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6233052
CAS No.: 2639416-93-4
M. Wt: 296.3
InChI Key:
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Description

This compound is a derivative of piperidine, which is a six-membered ring containing nitrogen . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The compound also contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of this compound could involve the use of the Boc group as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The 1,2,3-triazole ring could be synthesized using a variety of methods, including the Huisgen cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a 1,2,3-triazole ring, and a carboxylic acid group . The Boc group is attached to the nitrogen atom of the piperidine ring .


Chemical Reactions Analysis

The Boc group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The 1,2,3-triazole ring is generally stable and does not undergo many reactions .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The exact physical and chemical properties of this specific compound are not available in the literature.

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be inhaled .

Future Directions

The compound could potentially be used in the development of PROTACs (Proteolysis Targeting Chimeras), which are a new class of drugs that work by inducing the degradation of specific proteins . This could open up new possibilities for the treatment of diseases where the degradation of certain proteins is beneficial .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid' involves the protection of piperidine, followed by the synthesis of 1,4-disubstituted triazole and then deprotection of the piperidine. The final step involves the carboxylation of the triazole ring.", "Starting Materials": [ "Piperidine", "tert-Butyl chloroformate", "Sodium azide", "Copper(I) iodide", "Sodium ascorbate", "Sodium hydroxide", "Carbon dioxide" ], "Reaction": [ "Protection of piperidine with tert-butyl chloroformate to form 1-[(tert-butoxy)carbonyl]piperidine", "Synthesis of 1,4-disubstituted triazole by reacting sodium azide with an alkyne in the presence of copper(I) iodide and sodium ascorbate", "Deprotection of piperidine by treating 1-[(tert-butoxy)carbonyl]piperidine with sodium hydroxide", "Carboxylation of the triazole ring by reacting the deprotected piperidine with carbon dioxide in the presence of a base" ] }

CAS No.

2639416-93-4

Molecular Formula

C13H20N4O4

Molecular Weight

296.3

Purity

95

Origin of Product

United States

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